(4-Fluorophenyl)(9H-purin-6-yl)amine

Vue d'ensemble

Description

(4-Fluorophenyl)(9H-purin-6-yl)amine, also known as this compound, is a useful research compound. Its molecular formula is C11H8FN5 and its molecular weight is 229.21 g/mol. The purity is usually 95%.

The exact mass of the compound 7H-ADENINE, N-(p-FLUOROPHENYL)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (4-Fluorophenyl)(9H-purin-6-yl)amine is a derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article explores the biological activity of this compound, detailing its mechanisms, efficacy against various targets, and relevant case studies.

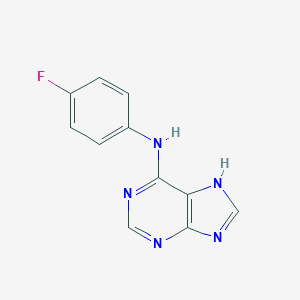

Chemical Structure

The chemical structure of this compound features a fluorinated phenyl group attached to a purine base, which is known for its role in various biological processes. The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological activity.

The biological activity of this compound primarily involves its interaction with specific protein targets, particularly kinases. The compound has been shown to inhibit several kinases that play critical roles in cell signaling pathways associated with cancer proliferation.

Key Mechanisms:

- Kinase Inhibition : Studies have demonstrated that derivatives of this compound can inhibit Bcr-Abl, BTK, and FLT3-ITD kinases, which are implicated in various hematological malignancies. For instance, one study reported an IC50 value of 70 nM for Bcr-Abl inhibition and significant cytotoxic effects on leukemia cell lines at low concentrations .

- Antiviral Properties : The compound's structural analogs have been explored for their potential as antiviral agents against Zika virus by targeting the NS5 methyltransferase enzyme, crucial for viral replication .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- Cancer Therapeutics : A study evaluated a series of purine derivatives, including this compound, demonstrating potent inhibitory effects on leukemia cell lines (K562, MV4-11). The compounds exhibited significant cytotoxicity and inhibited downstream signaling pathways associated with cell survival .

- Antiviral Development : Research focused on the design of S-adenosylmethionine analogs incorporating the 4-fluorophenyl moiety showed promising results in inhibiting Zika virus replication through effective binding to the NS5 methyltransferase . This highlights the potential for developing antiviral therapies based on this compound's structure.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that derivatives of purine compounds, including (4-Fluorophenyl)(9H-purin-6-yl)amine, exhibit significant anticancer properties. These compounds can act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy. A patent outlines the use of 9H-purine-2,6-diamine derivatives in treating various proliferative diseases, including different types of cancers such as glioblastomas and colorectal adenomas .

1.2 Anti-infective Activity

Studies have shown that this compound possesses antibacterial properties. It has been noted for its effectiveness against a range of bacterial infections, suggesting its potential use in developing new antibiotics . The compound's mechanism may involve interference with bacterial growth pathways.

Biochemical Research Applications

2.1 Protein Interactions

This compound is utilized in proteomics research to study protein interactions and signaling pathways. Its structure allows it to bind to specific proteins, enabling researchers to investigate cellular mechanisms and develop targeted therapies .

2.2 Molecular Biology

In molecular biology, this compound is employed in various assays related to nucleic acids and protein interactions. Its role as a biochemical tool facilitates advancements in gene expression studies and protein function analysis .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in animal models by acting as a competitive inhibitor of ATP-binding sites on topoisomerase II. This finding supports its potential development as a chemotherapeutic agent .

Case Study 2: Antibiotic Development

Another investigation focused on the compound's antibacterial effects showed that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). This highlights its potential utility in addressing antibiotic resistance issues .

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FN5/c12-7-1-3-8(4-2-7)17-11-9-10(14-5-13-9)15-6-16-11/h1-6H,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRHVVOELSYCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223881 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73663-95-3 | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Fluorophenyl)adenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Adenine, N-(p-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.